molecular formula C₆H₁₃NO B103887 (2S,6S)-2,6-dimethylmorpholine CAS No. 6485-45-6

(2S,6S)-2,6-dimethylmorpholine

Cat. No.: B103887
CAS No.: 6485-45-6
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IDX899 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of human immunodeficiency virus type 1 (HIV-1). It is known for its potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1. IDX899 has shown a high genetic barrier to resistance, making it a promising candidate for antiretroviral therapy .

Mechanism of Action

Target of Action

The primary target of (2S,6S)-2,6-dimethylmorpholine, a metabolite of ketamine, is the N-methyl-D-aspartic acid receptor (NMDAR) . This receptor plays a crucial role in the brain’s neurotransmission, particularly in the regulation of synaptic plasticity and memory function .

Mode of Action

This compound interacts with its targets by binding to several neurotransmitter receptors , including NMDAR . This interaction results in a complex cascade of effects on diverse groups of brain cells through several receptors .

Biochemical Pathways

The compound affects multiple biochemical pathways. It has been found to induce significant changes in metabolic pathways involved in fundamental mitochondrial functions . These functions are critically impaired in clinical conditions such as depression and anxiety . The activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin by the compound are mechanisms that are still being elucidated .

Pharmacokinetics

In terms of pharmacokinetics, this compound, like ketamine and its other metabolites, readily crosses the blood-brain barrier . This property significantly impacts the compound’s bioavailability, making it effective in exerting its actions in the brain .

Result of Action

The molecular and cellular effects of the compound’s action are profound. It has been found to alter the expression of 354 proteins in the cerebrospinal fluid (CSF) at consecutive timepoints . These proteins belong to classes of tyrosine kinases, cellular adhesion molecules, and growth factors, including insulin . This suggests an interplay of altered neurotransmission, neuroplasticity, neurogenesis, synaptogenesis, and neural network functions following the administration of the compound .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It is generally understood that factors such as age, sex, genetics, and environmental conditions can influence the effects of psychotropic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

IDX899 is synthesized through a series of chemical reactions involving the formation of an aryl-phospho-indole scaffold. The synthetic route typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

    Phosphorylation: The indole core is then phosphorylated using appropriate phosphorylating agents.

    Aryl Substitution: The phosphorylated indole is subjected to aryl substitution reactions to introduce the desired aryl groups.

Industrial Production Methods

The industrial production of IDX899 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves purification steps, such as recrystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

IDX899 undergoes various chemical reactions, including:

    Oxidation: IDX899 can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert IDX899 into reduced forms.

    Substitution: IDX899 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of IDX899 may yield oxidized derivatives with altered pharmacological properties .

Scientific Research Applications

IDX899 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

IDX899 is compared with other NNRTIs, such as:

    Etravirine: IDX899 has a higher barrier to resistance and improved activity against NNRTI-resistant strains.

    Rilpivirine: IDX899 shows better pharmacokinetic properties and reduced side effects.

    Efavirenz: IDX899 has a more favorable resistance profile and fewer central nervous system side effects.

The uniqueness of IDX899 lies in its high genetic barrier to resistance, potent antiviral activity, and improved safety profile compared to other NNRTIs .

Properties

IUPAC Name

(2S,6S)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVIQLPOGUDBSU-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-45-6, 276252-73-4
Record name 2,6-Dimethylmorpholine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylmorpholine, (2S,6S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S,6S)-2,6-Dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYLMORPHOLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DIMETHYLMORPHOLINE, (2S,6S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-dimethylmorpholine
Reactant of Route 2
(2S,6S)-2,6-dimethylmorpholine
Reactant of Route 3
(2S,6S)-2,6-dimethylmorpholine
Reactant of Route 4
(2S,6S)-2,6-dimethylmorpholine
Reactant of Route 5
(2S,6S)-2,6-dimethylmorpholine
Reactant of Route 6
(2S,6S)-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.